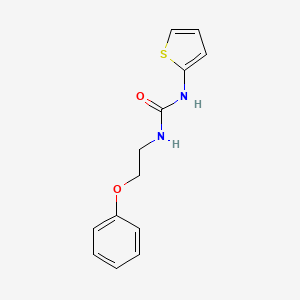

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(15-12-7-4-10-18-12)14-8-9-17-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLYDSCNLNOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea

The synthesis of N,N'-disubstituted ureas is a cornerstone of organic chemistry, with several reliable methods available for their construction. For this compound, the most prevalent and established synthetic route involves the reaction of an amine with an isocyanate. This approach offers two primary pathways for the formation of the target molecule.

Pathway A involves the reaction of 2-phenoxyethylamine (B128699) with thiophen-2-yl isocyanate. Pathway B utilizes 2-aminothiophene and 2-phenoxyethyl isocyanate as the starting materials.

Both pathways are highly effective, and the choice between them often depends on the commercial availability and stability of the respective isocyanate and amine precursors. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, at room temperature.

An alternative, yet equally established, method circumvents the direct use of potentially hazardous isocyanates. This involves the in situ generation of an isocyanate from an amine precursor using a phosgene (B1210022) equivalent like triphosgene (B27547) or a safer coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). For instance, 2-aminothiophene can be reacted with CDI to form an activated intermediate, which is then treated with 2-phenoxyethylamine to yield the final urea (B33335) product.

Reaction Pathways and Proposed Mechanisms of Formation

The fundamental mechanism for the formation of this compound from an amine and an isocyanate is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This concerted step results in the formation of a new carbon-nitrogen bond and the generation of the urea linkage.

The reaction is generally considered to proceed through a polar, four-membered transition state. The rate of the reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate. Electron-donating groups on the amine enhance its reactivity, while electron-withdrawing groups on the isocyanate increase its susceptibility to nucleophilic attack.

Optimization of Reagents and Reaction Conditions

Optimization of the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and side products. Key parameters for optimization include:

Solvent: Aprotic solvents are preferred to avoid side reactions with the isocyanate. Dichloromethane and tetrahydrofuran are common choices due to their inertness and ability to dissolve the reactants.

Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature. google.com Cooling may be necessary for large-scale reactions to control the reaction rate and prevent the formation of byproducts.

Catalysis: While often not necessary, the reaction can be accelerated by the addition of a catalytic amount of a tertiary amine, such as triethylamine, or certain organotin compounds. nih.gov The base can deprotonate the amine, increasing its nucleophilicity.

Stoichiometry: Using a slight excess of one of the reactants can drive the reaction to completion, but this may necessitate a more complex purification process. A 1:1 molar ratio is typically employed for optimal results.

Interactive Data Table: Optimization of Urea Synthesis Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | High yields in all, DCM often preferred for easy workup. |

| Temperature | 0 °C to RT | Room Temperature | 50 °C | RT is generally sufficient; heating may speed up the reaction but can lead to side products. |

| Catalyst | None | Triethylamine (cat.) | Dibutyltin dilaurate (cat.) | Uncatalyzed reaction is often clean; catalysts can reduce reaction times significantly. |

| Workup | Filtration | Aqueous Wash | Column Chromatography | Simple filtration is often sufficient if the product precipitates. Purity may be enhanced by recrystallization or chromatography. |

Novel Synthetic Approaches and Innovations

Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, several alternative routes for urea synthesis have been explored. A notable approach is the use of water as a solvent, which is environmentally benign and cost-effective. rsc.org The reaction of amines with potassium isocyanate in water has been shown to be a simple and efficient method for producing N-substituted ureas, often with high purity that avoids the need for silica (B1680970) gel chromatography. rsc.org

Another green methodology involves solvent-free and catalyst-free reactions. For instance, the direct reaction of an amine with an isocyanate can sometimes be achieved by simply mixing the neat reactants, particularly if one is a liquid, thereby eliminating the need for solvents altogether. scribd.com Solar-powered synthesis using water as a medium has also been reported for symmetrical N,N'-disubstituted thioureas, showcasing a highly sustainable approach. scribd.com

Microwave-assisted synthesis represents another significant advancement, offering rapid reaction times and often improved yields. beilstein-journals.org A one-pot, two-step synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been developed using a microwave-assisted Staudinger–aza-Wittig reaction, which generates the isocyanate intermediate in situ under carbon dioxide pressure. beilstein-journals.org

Catalyst Development for Enhanced Synthesis Efficiency

While many urea syntheses proceed without a catalyst, the development of new catalytic systems offers pathways to milder reaction conditions and broader substrate scopes. Copper salts, for example, have been shown to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.gov Transition metal catalysts, such as those based on palladium, have been employed in the carbonylation of nitroaromatics or azides in the presence of amines to form ureas, avoiding the use of phosgene. researchgate.net Ruthenium pincer complexes have also been utilized for the direct synthesis of ureas from methanol (B129727) and an amine, a highly atom-economical process that produces hydrogen gas as the only byproduct. organic-chemistry.org

Derivatization Strategies for Structural Modification and Analog Generation

The structural framework of this compound offers multiple sites for modification to generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.govnih.gov These studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. The primary strategies for derivatization focus on three key regions of the molecule: the thiophene (B33073) ring, the phenoxy group, and the ethyl linker.

Modification of the Thiophene Ring:

Substitution: The thiophene ring can be substituted at positions 3, 4, or 5 with a variety of functional groups, such as halogens, alkyl, alkoxy, or nitro groups. This is typically achieved by starting with a pre-functionalized 2-aminothiophene derivative.

Ring Variation: The thiophene ring can be replaced with other aromatic or heteroaromatic systems, such as furan (B31954), pyrrole, thiazole, or a phenyl group, to probe the importance of the sulfur heteroatom and the electronic properties of the ring. nih.gov

Modification of the Phenoxy Group:

Aromatic Substitution: The phenyl ring of the phenoxy group can be substituted at the ortho, meta, or para positions. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the entire molecule. mdpi.com This is accomplished by using substituted phenols in the synthesis of the 2-phenoxyethylamine precursor.

Replacement of the Phenoxy Group: The entire phenoxyethyl moiety can be replaced with other substituted alkyl or aryl groups to explore the impact of different substituents on the urea nitrogen. For example, replacing it with adamantyl or cyclohexyl groups can significantly alter the steric and lipophilic profile of the compound. nih.gov

Modification of the Ethyl Linker:

Chain Length: The length of the ethyl linker can be varied (e.g., methylene (B1212753), propyl, butyl) to alter the flexibility and spatial orientation of the phenoxy and thiophene moieties.

Introduction of Functionality: Functional groups, such as hydroxyl or carbonyl groups, can be introduced into the linker to provide additional hydrogen bonding capabilities or alter the molecule's conformation.

These derivatization strategies are typically executed by synthesizing the desired amine or isocyanate precursors containing the modifications and then coupling them using the established synthetic routes described in section 2.1.

Interactive Data Table: Derivatization Strategies and Examples

| Molecular Region | Modification Strategy | Example Precursor for Synthesis | Potential Analog Structure |

| Thiophene Ring | Substitution at C5 | 5-Chloro-2-aminothiophene | 1-(5-Chloro-thiophen-2-yl)-3-(2-phenoxyethyl)urea |

| Thiophene Ring | Ring Isostere | 2-Aminothiazole | 1-(2-Phenoxyethyl)-3-(thiazol-2-yl)urea |

| Phenoxy Group | Para-substitution | 2-(4-Chlorophenoxy)ethylamine | 1-(2-(4-Chlorophenoxy)ethyl)-3-(thiophen-2-yl)urea |

| Phenoxy Group | Replacement | Cyclohexylamine | 1-Cyclohexyl-3-(thiophen-2-yl)urea |

| Ethyl Linker | Chain Extension | 3-Phenoxypropylamine | 1-(3-Phenoxypropyl)-3-(thiophen-2-yl)urea |

Introduction of Substituents on the Phenoxy Phenyl Ring

The phenoxy phenyl ring is a common target for modification to explore the effects of electronic and steric properties on molecular interactions. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide array of functional groups. The synthesis of these analogs typically begins with a substituted phenol, which is then reacted with a suitable 2-haloethanol derivative followed by subsequent steps to form the urea.

Common modifications include the introduction of halogens (F, Cl, Br), alkyl, alkoxy, and nitro groups at various positions on the ring. For instance, the synthesis of a 4-chloro-substituted analog would start from 4-chlorophenol. The presence of these substituents can significantly influence the molecule's lipophilicity and electronic distribution. SAR studies on related N,N'-disubstituted ureas have shown that aromatic ring substitution is a critical determinant of activity. nih.gov For example, research on trisubstituted phenyl urea derivatives highlighted that modifications on the terminal phenyl ring were key to optimizing potency. nih.gov

Table 1: Examples of Phenoxy Phenyl Ring Modifications

| Position of Substitution | Substituent | Starting Material Example |

|---|---|---|

| 4-position | Chloro (-Cl) | 4-chlorophenol |

| 4-position | Methoxy (-OCH₃) | 4-methoxyphenol |

| 4-position | Trifluoromethyl (-CF₃) | 4-(trifluoromethyl)phenol |

| 3-position | Nitro (-NO₂) | 3-nitrophenol |

Modifications of the Thiophene Moiety

The thiophene ring is another key site for chemical derivatization. Its reactivity allows for the introduction of various substituents, replacement of the ring with other heterocycles, or fusion to other ring systems. The synthesis of thiophene-modified analogs often starts with a pre-functionalized 2-aminothiophene. The Gewald reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes from an α-methylene ketone or aldehyde, a cyano-activated methylene compound, and elemental sulfur. nih.govresearchgate.net

Once the 2-aminothiophene precursor is formed, it can be converted to the corresponding isocyanate and reacted with 2-phenoxyethan-1-amine to yield the final urea. Alternatively, 2-aminothiophene can be directly reacted with an isocyanate derived from 2-phenoxyethan-1-amine. In SAR studies of related urea-thiophene carboxamides, replacing the thiophene with other 5- or 6-membered rings, such as furan or pyridine, led to a loss of activity, highlighting the importance of the thiophene core. nih.gov However, fusing the thiophene to other rings, such as in tetrahydrothieno[3,2-c]pyridine, was tolerated. nih.gov

Table 2: Modifications and Bioisosteric Replacements of the Thiophene Moiety

| Modification Type | Example Structure | Synthetic Precursor Example |

|---|---|---|

| Substitution | 5-Bromo-1-(2-phenoxyethyl)-3-(thiophen-2-yl)urea | 2-Amino-5-bromothiophene |

| Substitution | 1-(2-Phenoxyethyl)-3-(5-methylthiophen-2-yl)urea | 2-Amino-5-methylthiophene |

| Ring Fusion | Tetrahydrothieno[3,2-c]pyridine analog | 2-Aminotetrahydrothieno[3,2-c]pyridine |

| Bioisosteric Replacement | 1-(2-Phenoxyethyl)-3-(thiazol-2-yl)urea | 2-Aminothiazole |

Alterations to the Ethyl Linker Structure and Length

The two-carbon ethyl linker connecting the phenoxy group and the urea nitrogen can be modified in terms of its length, rigidity, and substitution. These changes can alter the spatial relationship between the terminal aromatic rings.

To synthesize analogs with different linker lengths, the corresponding amino-ether precursor is required. For example, using 3-phenoxypropan-1-amine (B1584369) would yield a three-carbon propyl linker, while using (phenoxy)methanamine would result in a one-carbon methylene linker. Introducing substituents on the linker, such as a methyl group, can be achieved by starting with precursors like 1-phenoxypropan-2-amine. Studies on similar bioactive molecules have shown that increasing the size of substituents on linkers can sometimes lead to more potent compounds. nih.gov

Table 3: Variations of the Ethyl Linker

| Linker Modification | Structure Example | Key Amine Precursor |

|---|---|---|

| Shortened Linker (Methylene) | 1-((Phenoxymethyl))-3-(thiophen-2-yl)urea | (Phenoxy)methanamine |

| Lengthened Linker (Propyl) | 1-(3-Phenoxypropyl)-3-(thiophen-2-yl)urea | 3-Phenoxypropan-1-amine |

| Substituted Linker (Methyl) | 1-(1-Methyl-2-phenoxyethyl)-3-(thiophen-2-yl)urea | 2-Phenoxy-1-methylethan-1-amine |

Urea Linker Derivatization and Bioisosteric Replacement

The urea moiety is a critical hydrogen-bonding component. Its derivatization or replacement with bioisosteres can modulate binding interactions and physicochemical properties. The most common derivatization is the conversion to a thiourea (B124793), which is readily accomplished by using 2-isothiocyanatothiophene (B8681772) instead of 2-isocyanatothiophene in the synthesis. In several classes of bioactive compounds, this substitution is well-tolerated. nih.gov

Bioisosteric replacement involves substituting the entire urea group with a different functional group that retains similar electronic and steric properties. This is a common strategy to improve metabolic stability or cell permeability. nih.govbohrium.com Efforts to replace the urea moiety in related compounds with various amide structures have often resulted in a loss of activity. nih.gov However, other bioisosteres have been successfully employed in different contexts. For example, cyanoguanidine and 2-amino-1,3,4-oxadiazole have served as effective urea replacements. nih.gov Squaramides have also been investigated as urea bioisosteres due to their ability to act as hydrogen bond donors and acceptors. nih.govbohrium.com

Table 4: Urea Linker Modifications and Bioisosteric Replacements

| Linker Type | General Structure | Synthetic Approach |

|---|---|---|

| Thiourea | R-NH-C(=S)-NH-R' | Reaction of an amine with an isothiocyanate |

| Cyanoguanidine | R-NH-C(=NCN)-NH-R' | Reaction of an amine with diphenyl cyanocarbonimidate |

| Squaramide | (R-NH)(R'-NH)C₄O₂ | Reaction of an amine with a dialkoxy-squarate |

| 1,3,4-Oxadiazole | Heterocyclic Core | Multi-step synthesis involving hydrazide intermediates |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features within the Molecular Scaffold

A pharmacophore is defined as the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response. For the 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea scaffold, the key pharmacophoric features can be dissected into three primary components: the urea (B33335) moiety, the thiophene (B33073) ring, and the phenoxyethyl group.

The urea moiety (-NH-CO-NH-) is a cornerstone of the pharmacophore, acting as a rigid and planar hydrogen-bonding unit. nih.gov It possesses two hydrogen bond donors (the NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netresearchgate.net This dual functionality allows it to form strong and directional hydrogen bonds with amino acid residues in a target protein's binding site, such as the side chain of glutamic acid and the backbone amide NH of other residues. nih.gov The linearity and planarity of the urea motif are critical for establishing these key interactions, which often anchor the molecule in the correct orientation for biological activity. researchgate.net Studies on related compounds have demonstrated that the urea functionality is fundamental for activity, and its replacement often leads to a significant decrease or complete loss of potency. nih.gov

The thiophene ring serves as a crucial aromatic component. As a bioisostere of a phenyl ring, it participates in hydrophobic and π-stacking interactions within the target's binding pocket. nih.gov The sulfur atom within the thiophene ring can also act as a hydrogen bond acceptor, further enhancing binding affinity. nih.gov The position of the urea linkage on the thiophene ring (at position 2) is a defining feature of the scaffold.

The phenoxyethyl group provides another significant site for interaction. The terminal phenyl ring offers a large, hydrophobic surface for van der Waals and π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The ether oxygen can act as a hydrogen bond acceptor, and the ethyl linker provides conformational flexibility, allowing the phenoxy group to adopt an optimal position within the binding site.

Together, these three components—the central hydrogen-bonding urea core, the aromatic thiophene ring, and the hydrophobic phenoxyethyl tail—create a distinct pharmacophoric pattern essential for the molecule's biological activity.

Positional and Substituent Effects on Biological Activities

Systematic modification of the this compound scaffold is essential to probe the SAR and optimize activity. The effects of altering substituents on the phenoxy and thiophene rings, changing the linker length, and modifying the urea core have been explored in analogous chemical series.

While direct studies on the phenoxy group of this compound are limited, extensive research on analogous N-aryl urea compounds provides significant insights. The nature and position of substituents on the terminal phenyl ring can dramatically influence biological activity, potency, and selectivity. nih.gov

In related N-phenyl-N'-cyclohexylarylurea series, substitutions on the N-phenyl moiety showed clear, position-dependent effects on activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), often leads to an increase in activity compared to electron-donating groups. nih.gov This effect is partly attributed to the substituent's influence on the dihedral angle between the urea group and the aromatic ring, which can promote a more favorable binding conformation. nih.gov

The position of the substituent is also critical. In many aryl urea series, substituents at the para or meta positions are well-tolerated or enhance activity, whereas ortho substituents can introduce steric hindrance, disrupting the planarity of the system and potentially reducing binding affinity. nih.govnih.gov However, in some cases, ortho substitution can be beneficial by promoting the formation of intramolecular hydrogen bonds, which pre-organizes the molecule into a bioactive conformation. nih.gov

Table 1: Predicted Impact of Phenoxy Ring Substitutions on Biological Activity (Based on Analogous Series)

| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| para | Electron-withdrawing (e.g., -Cl, -CF₃) | Likely increase | Enhances electronic properties for binding; generally well-tolerated. nih.gov |

| para | Electron-donating (e.g., -OCH₃, -CH₃) | Variable; may decrease | Can alter electronic and hydrophobic character unfavorably. nih.gov |

| meta | Electron-withdrawing (e.g., -Cl) | Likely increase | Often shows similar or slightly less enhancement than para position. nih.gov |

The thiophene ring is a critical component, and its substitution offers another avenue for activity modulation. Studies on related thiophene-urea and thiophene-thiosemicarbazone derivatives have shown that the electronic properties of substituents on this ring are paramount.

Research on morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors revealed that the presence of electron-withdrawing groups (such as -Cl, -Br, and -NO₂) at the 5-position of the thiophene ring significantly enhanced inhibitory activity compared to the unsubstituted analog. nih.gov The chloro-substituted derivative was found to be the most potent. nih.gov This suggests that reducing the electron density of the thiophene ring can be beneficial for activity. In contrast, the introduction of an electron-donating methyl group resulted in a smaller, though still significant, increase in potency. nih.gov

Further studies on rosin-based acyl thioureas containing a thiophene moiety also indicated that electron-withdrawing substituents had a more pronounced positive effect on antifungal activity than electron-donating groups. rsc.org This consistent finding across different biological targets underscores the importance of the electronic landscape of the thiophene ring.

Table 2: Observed Effects of Thiophene Ring Substitutions in Analogous Urease Inhibitors

| Compound | Thiophene Substituent (Position 5) | IC₅₀ (µM) vs. Urease | Fold Improvement vs. Unsubstituted |

|---|---|---|---|

| Analog 1 | -H | 4.94 | - |

| Analog 2 | -Cl | 3.80 | 1.3x |

| Analog 3 | -Br | 3.98 | 1.2x |

| Analog 4 | -NO₂ | 3.90 | 1.3x |

| Analog 5 | -CH₃ (Position 4) | 4.00 | 1.2x |

Data derived from studies on morpholine-thiophene hybrid thiosemicarbazones. nih.gov

The two-carbon ethyl linker connecting the phenoxy group to the urea nitrogen provides a degree of flexibility to the molecule. This flexibility allows the terminal phenoxy ring to orient itself optimally within a receptor's binding site. The length and substitution of this linker are critical parameters that can affect efficacy.

Linker Length: Shortening the linker to a single methylene (B1212753) group (-CH₂-) would significantly reduce conformational freedom, potentially forcing the phenoxy ring into a non-optimal position and creating steric clashes. Conversely, elongating the chain (e.g., to a propyl or butyl linker) would increase flexibility, but could also introduce an entropic penalty upon binding, potentially decreasing affinity. Studies on ethylenediurea (B156026) derivatives have shown that the ethylene (B1197577) linker is a common and effective motif in bioactive cytokinin analogs. mdpi.com

Branching: Introducing alkyl substituents (e.g., a methyl group) on the ethyl linker would restrict bond rotation and could favor a specific conformation. This pre-organization could be beneficial if the favored conformation matches the bioactive one, but detrimental otherwise. Branching would also increase steric bulk, which could negatively impact binding if the active site is sterically constrained.

Therefore, the unsubstituted ethyl linker likely represents an optimal balance between providing necessary flexibility and avoiding steric hindrance or significant entropic loss upon binding.

The urea group is arguably the most critical functional group for the biological activity of this scaffold, primarily due to its hydrogen bonding capabilities. nih.gov Consequently, modifications to this moiety are often detrimental, but certain strategic changes can be tolerated or may even improve physicochemical properties.

Replacement with Amide or Other Groups: In studies of urea-thiophene carboxamides, replacing the entire disubstituted urea functional group with various amide structures resulted in a complete loss of protective activity. nih.gov This highlights the specific requirement for the N-CO-N arrangement for biological function in that series.

Thiourea (B124793) Substitution: A common modification is the replacement of the urea's carbonyl oxygen with a sulfur atom to form a thiourea. Thioureas often retain biological activity and can sometimes exhibit different potency or selectivity profiles. mdpi.com In some series, the thiourea analog shows moderately reduced or comparable activity to its urea counterpart.

N-Alkylation: Introducing a substituent, such as a methyl group, on one of the urea nitrogens disrupts the planarity and hydrogen-bonding capacity of the moiety. While this often reduces activity by removing a key hydrogen bond donor, it can be a useful strategy to improve properties like solubility by breaking up the crystal lattice energy of the solid state. nih.gov

Bioisosteric Replacement: In cases where the urea moiety contributes to poor pharmacokinetic properties, it can sometimes be replaced with bioisosteres. For example, in the development of H2-receptor antagonists, a problematic thiourea group was successfully replaced with cyanoguanidine or N-aminosulfonylamidine moieties, which maintained the necessary interactions while improving the safety profile. nih.gov

Conformational Analysis and Prediction of Bioactive Conformations

Computational and experimental studies on analogous N-aryl-N'-alkyl ureas have shown that the urea moiety can exist in different conformations. nih.govresearchgate.net The two most stable planar arrangements are trans-trans and cis-trans, referring to the orientation of the substituents relative to the C-N bonds of the urea. While many diaryl ureas prefer a trans-trans conformation, N-aryl-N'-alkyl ureas can adopt both conformations with similar energy levels. nih.govnih.govresearchgate.net

The bioactive conformation is the specific shape the molecule adopts when it binds to its target. This conformation may not be the lowest energy state in solution. The presence of an intramolecular hydrogen bond can significantly stabilize a particular conformation. For instance, in some N-alkyl-N'-aryl ureas, a hydrogen bond can form between one of the urea N-H groups and an acceptor atom on the alkyl substituent, stabilizing a cis-trans arrangement that may be crucial for activity. nih.govresearchgate.net

Molecular modeling and docking studies are powerful tools used to predict how these different conformations might fit into a target's binding site. Such studies on related thiophene-urea derivatives have helped visualize the key interactions, showing the urea NH groups forming hydrogen bonds while the thiophene and aryl rings occupy hydrophobic pockets. core.ac.uk The dihedral angle between the urea plane and the aromatic rings is another critical parameter. Substituents, particularly at the ortho position of the phenyl ring, can force this angle to change, disrupting coplanarity and influencing the molecule's ability to bind effectively. nih.gov Predicting and confirming the bioactive conformation is a key goal that integrates SAR data with computational chemistry to build a comprehensive model of drug action.

Biological Activity Investigations in Vitro and Preclinical in Vivo Models

Evaluation of Specific Biological Effects

Receptor Binding and Modulation Assays

To maintain scientific accuracy and integrity, the presentation of data and detailed findings requires direct evidence from in vitro and in vivo studies on the specific compound . As no such studies were identified during the literature search, the requested detailed article cannot be generated. Further research and experimental investigation are necessary to elucidate the potential biological activities of 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea.

Comprehensive Search Reveals No Publicly Available Data on the Specific Biological Activities of this compound

Following an extensive and targeted search of scientific literature, no specific research findings concerning the biological activities of the chemical compound this compound were identified. The investigation sought to uncover data related to its cellular mechanisms of action and preclinical in vivo efficacy, as per the detailed outline provided.

The search encompassed key areas of molecular and cellular biology, including apoptosis induction, cell cycle arrest, signal transduction pathway modulation, and oxidative stress regulation. Furthermore, the search extended to preclinical studies in non-human animal models, such as rodent models of cancer or inflammation. Despite utilizing specific keywords and the compound's CAS number (304834-95-5), the search did not yield any relevant studies detailing the biological effects of this compound in these contexts.

Therefore, it is not possible to provide an article on the specified topics for this particular compound based on the currently available public information. The requested sections on its effects on cellular pathways and its efficacy in animal models remain unaddressed in the scientific literature accessible through the search.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies (Non-human Animal Models)

Dose-Response Relationships in Animal Models

The otoprotective effects of urea-thiophene carboxamides have been evaluated in preclinical animal models to establish dose-response relationships. Initial studies identified a lead compound, ORC-001, which demonstrated protective activity against aminoglycoside-induced hearing loss. nih.govnih.govh1.co This led to the development of a more potent analog, ORC-13661, which has been a focus of more detailed dose-response analyses in rodent models. nih.govnih.gov

In a key study, the in vivo efficacy of ORC-13661 was assessed in a rat model of amikacin-induced hearing loss. Rats were treated with amikacin, a known ototoxic aminoglycoside antibiotic, with or without concurrent oral administration of ORC-13661 at various doses. The primary endpoint for assessing otoprotection was the measurement of auditory brainstem response (ABR) threshold shifts. A positive value in threshold shift indicates a greater degree of hearing loss. The results demonstrated a clear dose-dependent protective effect of ORC-13661. nih.govnih.govresearchgate.net

The table below summarizes the mean hearing threshold shifts observed in rats at different frequencies following treatment with amikacin alone or in combination with varying doses of ORC-13661.

As the data indicates, increasing doses of ORC-13661 resulted in a smaller shift in hearing thresholds, signifying greater protection against amikacin-induced ototoxicity across all tested frequencies.

Pharmacodynamic Biomarker Analysis in Preclinical Systems

The pharmacodynamic effects of the urea-thiophene carboxamide ORC-13661 have been investigated in preclinical systems to elucidate its mechanism of action and to identify biomarkers of its activity. nih.govjci.orgmsbchem.com Research has shown that ORC-13661 acts as a high-affinity permeant blocker of the mechanoelectrical transducer (MET) channel in the outer hair cells of the inner ear. nih.govjci.org This channel is the primary entry point for aminoglycosides into the hair cells, and its blockade is a key pharmacodynamic effect of the compound.

One of the key methods used to assess this pharmacodynamic effect is the use of fluorescently labeled aminoglycosides. For instance, studies have utilized neomycin-Texas Red to visualize the uptake of the aminoglycoside into the lateral line hair cells of zebrafish. In these experiments, the presence of ORC-13661 was shown to prevent the loading of neomycin-Texas Red into these cells. nih.govjci.org This reduction in the intracellular accumulation of the fluorescently tagged aminoglycoside serves as a direct biomarker of the target engagement and pharmacodynamic activity of ORC-13661.

The table below outlines the pharmacodynamic biomarker analysis for ORC-13661 in preclinical systems.

Furthermore, electrophysiological techniques such as patch-clamp recordings have been employed in in vitro models using mouse cochlear cultures to directly measure the blocking effect of ORC-13661 on the MET channel currents. nih.gov These studies have confirmed that ORC-13661 is a potent blocker of the MET channel, providing a mechanistic basis for its otoprotective effects. The degree of MET channel blockade can be quantified and correlated with the concentration of the compound, establishing a clear pharmacodynamic relationship.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a thiophene-urea derivative, might interact with a biological target at the molecular level.

Molecular docking studies have been instrumental in identifying potential biological targets for thiophene-urea derivatives. By screening these compounds against various protein structures, researchers can hypothesize their biological function. For instance, studies on structurally similar (tetrahydrobenzo[b]thiophen-2-yl)urea derivatives have identified α-glucosidase as a putative molecular target. nih.gov This enzyme is significant in the management of type 2 diabetes, and its inhibition can help control blood glucose levels. nih.gov

In another example, thiophene (B33073) urea (B33335) derivatives were investigated as potential inhibitors of the Hepatitis C virus (HCV). Computational studies suggested that these compounds could target the HCV E2 glycoprotein , which is essential for the virus's entry into host cells. nih.gov By binding to this protein, the compounds are thought to prevent the interaction between the virus and host cell receptors like CD81. nih.gov

Furthermore, docking simulations for various 1,3-disubstituted ureas have pointed to soluble epoxide hydrolase (sEH) as a potential target. researchgate.netmdpi.com Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. mdpi.com More recently, in the context of the COVID-19 pandemic, computational screening has identified the papain-like protease (PLpro) of SARS-CoV-2 as a potential target for thiophene-containing compounds. nih.gov

Beyond target identification, molecular docking predicts the specific interactions between a ligand and its target, which is fundamental to understanding its binding affinity and mechanism of action.

For derivatives of (tetrahydrobenzo[b]thiophen-2-yl)urea, docking studies revealed that the most potent inhibitors of α-glucosidase preferentially bind to an allosteric site rather than the active site of the enzyme. nih.gov This non-competitive inhibition was a key finding, suggesting a different mechanism from many existing drugs. nih.gov

In the case of the HCV E2 glycoprotein, docking models of a thiophene urea derivative highlighted several key interactions. The model indicated the formation of four hydrogen bonds within the binding pocket: two involving the nitrogen atoms of the urea group and the amino acid residue Val515, one between the urea's oxygen and His421, and another between a nitrogen in the compound's piperidine (B6355638) ring and Thr425. nih.gov

Docking studies of sulfonyl urea derivatives with soluble epoxide hydrolase (sEH) have shown that the urea group is critical for binding, forming hydrogen bonds with the carboxyl group of Asp335 . mdpi.com For aryl-thiophene compounds designed to target the SARS-CoV-2 PLpro enzyme, docking simulations predicted strong binding affinities, with scoring values reaching as low as -14 kcal/mol, and identified key interactions with residues at the C111, Y268, and H73 binding sites. nih.gov

The table below summarizes the findings from molecular docking studies on compounds structurally related to 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea.

| Putative Target Enzyme/Protein | Predicted Binding Site | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| α-Glucosidase | Allosteric Site | Not specified | IC50 = 0.59 µM (for compound 8r) | nih.gov |

| HCV E2 Glycoprotein | CD81 receptor binding region | Val515, His421, Thr425 | Not specified | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Active Site | Asp335 | Not specified | mdpi.com |

| SARS-CoV-2 PLpro | C111, Y268, H73 sites | Not specified | -14 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds. For a series of arylamines, a QSAR model was developed to design novel inhibitors of the SARS-CoV-2 PLpro enzyme. This model successfully predicted compounds with high inhibitory activity (pIC50 values up to 9.124). nih.gov The statistical quality of the model was validated through its correlation coefficients (r² = 0.833, q² = 0.770, and r²_test = 0.721), indicating a robust and predictive model. nih.gov Such models are invaluable for prioritizing which novel compound designs should be synthesized and tested in the lab, thereby saving significant time and resources.

A key outcome of QSAR studies is the identification of molecular descriptors that are critical for biological activity. These descriptors are physicochemical properties or structural features of the molecules. In the QSAR study targeting the SARS-CoV-2 PLpro enzyme, the model revealed that the presence of an aromatic ring and a basic nitrogen atom are crucial structural features for achieving high antiviral activity. nih.gov This information provides a clear direction for medicinal chemists to design more potent inhibitors by incorporating or modifying these specific features in new derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of ligand-protein complexes and can help refine the binding modes predicted by molecular docking.

For the designed aryl-thiophene inhibitors of SARS-CoV-2 PLpro, MD simulations were performed to confirm the stability of the compounds within the enzyme's binding cavities. nih.gov The simulations showed that the most promising candidates maintained a high number of stable contacts and favorable interactions with the protein over the simulation period, validating the docking predictions and suggesting they are viable antiviral candidates. nih.gov

In another study involving pyridin-2-yl urea inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), MD simulations coupled with absolute binding free energy calculations were used to discriminate between two possible binding modes predicted by docking. mdpi.com The results of these simulations showed a good correlation with experimental bioassay data, demonstrating the power of MD simulations to predict the correct binding pose and relative affinities of potential inhibitors. mdpi.com These simulations offer a dynamic view of the molecular interactions that are essential for the rational design of more effective therapeutic agents.

Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability of the ligand-protein complex and understanding its dynamic behavior over time. For thiophene-urea derivatives, MD simulations reveal how the compound binds to a target protein and the stability of this interaction in a biological environment. nih.gov These simulations can elucidate the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity.

Docking studies often precede MD simulations to predict the most favorable binding pose of the ligand within the active site of a protein. nih.govnih.gov The stability of this predicted pose is then validated through MD simulations, which monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation period suggests a stable binding complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. For urea derivatives, these simulations have been crucial in confirming stable interactions with key amino acid residues in the active sites of enzymes like histone deacetylase (HDAC) and Toll-like receptors. nih.govnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations for Ligand-Protein Complex Analysis

| Parameter | Description | Significance |

|---|---|---|

| Docking Score | A scoring function that predicts the binding affinity between the ligand and the protein. | A higher (or more negative) score typically indicates a more favorable binding interaction. |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | A low and stable RMSD value suggests the complex remains in a stable conformation throughout the simulation. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the displacement of individual atoms or residues from their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Identifies key interactions that contribute to the stability and specificity of the binding complex. |

Conformational Behavior in Solvent Environments

The conformational flexibility of this compound is significantly influenced by its surrounding solvent environment. The urea functionality itself has a degree of conformational restriction due to resonance, but the single bonds in the phenoxyethyl group allow for considerable rotational freedom. nih.gov Computational studies in different solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), and cyclohexane, can predict how polarity affects the molecule's preferred three-dimensional shape. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. researchgate.net These calculations are fundamental to predicting the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Reactivity Analysis

Analysis of the electronic structure focuses on the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and phenoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the urea N-H protons, marking them as sites for nucleophilic interaction. nih.gov

Table 2: Typical Quantum Chemical Parameters for Reactivity Analysis

| Parameter | Definition | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher chemical stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species. |

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (In Silico)

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the assessment of a compound's drug-like properties without the need for extensive laboratory experiments. mdpi.com Various computational models and software, such as SwissADME, are used to predict the pharmacokinetic profile of this compound. researchgate.net

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. mdpi.com

Table 3: In Silico ADME and Physicochemical Property Predictions

| Property | Predicted Value/Characteristic | Importance |

|---|---|---|

| Molecular Weight | ~276.34 g/mol | Falls within Lipinski's rule (< 500), suggesting potential for good absorption. |

| LogP (Lipophilicity) | Predicted to be moderate. | A balanced LogP is crucial for both solubility in aqueous environments and permeability across lipid membranes. |

| Hydrogen Bond Donors | 2 (from the N-H groups of urea) | Meets Lipinski's rule (≤ 5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (from the C=O and two O atoms) | Meets Lipinski's rule (≤ 10), favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | Moderate. | Influences drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Gastrointestinal (GI) Absorption | Predicted to be high. | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be possible. | Indicates the compound may be able to cross the BBB and act on central nervous system targets. |

Permeability and Solubility Prediction

Computational models predict the aqueous solubility and membrane permeability of this compound. Models like the BOILED-Egg diagram, provided by tools like SwissADME, can simultaneously predict passive gastrointestinal absorption and blood-brain barrier permeation. researchgate.net The compound is generally predicted to have adequate solubility and permeability for oral absorption, key characteristics for a potential drug candidate. nih.gov

Metabolic Hot Spot Identification and Stability Prediction

In silico tools can predict the metabolic fate of a compound by identifying "metabolic hotspots"—sites on the molecule most susceptible to modification by metabolic enzymes, particularly the cytochrome P450 (CYP) family. For this compound, likely hotspots for Phase I metabolism include the phenoxy and thiophene aromatic rings (hydroxylation) and the ethyl linker. Predicting these sites is crucial for understanding the compound's metabolic stability and for designing analogues with improved pharmacokinetic profiles. nih.gov Early ADME characterization of similar thiophene-urea compounds has indicated the potential for excellent metabolic stability and a low likelihood of CYP inhibition. nih.gov

Plasma Protein Binding Prediction

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. The degree of plasma protein binding (PPB) can significantly affect the concentration of the free, pharmacologically active drug available to interact with its target. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the PPB of a compound based on its molecular structure and physicochemical properties. nih.govnih.gov

The prediction of plasma protein binding for this compound relies on the analysis of key molecular descriptors that have been shown to correlate with high protein affinity. These descriptors include lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Detailed Research Findings:

Furthermore, the urea group in the compound contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). nih.govmdpi.com These functional groups can participate in hydrogen bonding interactions with amino acid residues in the binding sites of plasma proteins, further contributing to the binding affinity. nih.gov However, a high number of hydrogen bond donors can sometimes negatively impact plasma protein binding. nih.gov

Based on these structural features and the principles derived from established QSAR models, this compound is predicted to exhibit a high degree of plasma protein binding. The combination of its significant lipophilicity and the presence of hydrogen bonding moieties suggests a strong interaction with plasma proteins.

To provide a more quantitative prediction, various computational tools can be used to estimate the key physicochemical properties of this compound. The table below presents the predicted values for these properties, which are instrumental in forecasting its plasma protein binding behavior.

| Molecular Descriptor | Predicted Value | Implication for Plasma Protein Binding |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | High lipophilicity suggests strong binding to hydrophobic pockets of plasma proteins. |

| Topological Polar Surface Area (TPSA) | 70 - 80 Ų | Moderate TPSA, indicating a balance that does not preclude strong protein binding. |

| Hydrogen Bond Donors | 2 | Capable of forming hydrogen bonds with protein residues, contributing to binding affinity. |

| Hydrogen Bond Acceptors | 3 | Available sites for hydrogen bonding interactions within the protein binding pocket. |

The predicted high logP value is the most significant indicator of strong plasma protein binding for this compound. The moderate TPSA and the presence of hydrogen bond donors and acceptors further support this prediction, suggesting that this compound is likely to be extensively bound to plasma proteins in the bloodstream. This high degree of binding would, in turn, influence its distribution and availability at the target site.

Pharmacological and Toxicological Investigations Preclinical, Non Human Focus

Preclinical Pharmacodynamics (PD) Studies

Biomarker Modulation in Preclinical Systems:There is no available information on the ability of this compound to alter relevant biomarkers in preclinical models.

While research exists on broader categories of thiophene-urea compounds, the specific data for 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea is absent from the current body of scientific literature. Therefore, the creation of detailed data tables and an in-depth analysis as per the requested outline cannot be fulfilled at this time.

Mechanistic Toxicology Studies (Non-human Models)

Due to a lack of available toxicological data for the specific compound this compound, this section will discuss the toxicological profiles of structurally related compounds, including various thiophene-urea derivatives and other urea-containing molecules. The findings for these related compounds may provide some insight into the potential toxicological properties of this compound.

Cytotoxicity Mechanisms in Non-mammalian or Non-human Mammalian Cells

The cytotoxic potential of thiophene-urea derivatives has been explored in several in vitro studies against various cell lines. The results suggest that the cytotoxic effects are highly dependent on the specific chemical structure of the compound.

For instance, in a screening of 296 thiophen urea (B33335) (TU) derivatives, several compounds were identified that exhibited significant cytotoxicity in human cell lines, including embryonic kidney cells (HEK293), neuroblastoma cells (SK-N-SH), hepatoma cells (HepG2), and immortalized T lymphocytes (Jurkat). nih.govtandfonline.com While the study focused on identifying potent antiviral agents and did not delve into the specific mechanisms of cytotoxicity, it highlights that some compounds within this class possess notable cytotoxic properties. nih.govtandfonline.com

In another study, a series of newly synthesized thiophene (B33073) derivatives were evaluated for their cytotoxic activities against human cancer cell lines HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results indicated that most of these compounds had moderate cytotoxic effects. semanticscholar.org Certain derivatives, however, demonstrated higher cytotoxic activity, with IC50 values that were comparable to the standard drug Sorafenib. semanticscholar.org Morphological changes observed in HepG2 cells treated with one of the more active compounds included cell shrinkage, distorted shape, and condensed nuclei, which are often indicative of apoptosis. semanticscholar.org

Conversely, not all thiophene-urea derivatives exhibit significant cytotoxicity. A study on novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives found that the two most potent compounds for α-glucosidase inhibition were not toxic to LO2 (human liver) and HepG2 cells, with IC50 values greater than 100 μM. researchgate.netnih.gov This suggests that specific structural modifications can lead to compounds with biological activity but low cytotoxicity.

The table below summarizes the cytotoxic findings for some thiophene-urea analogs.

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

| Thiophen Urea (TU) Derivatives | HEK293, SK-N-SH, HepG2, Jurkat | Some compounds showed significant cytotoxicity. | nih.govtandfonline.com |

| N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | HepG2, MCF-7 | Most compounds exhibited moderate cytotoxic effects; some showed high activity comparable to Sorafenib. | semanticscholar.org |

| Tetrahydrobenzo[b]thiophen-2-yl)urea Derivatives | LO2, HepG2 | Two potent α-glucosidase inhibitors were found to be non-toxic (IC50 > 100 μM). | researchgate.netnih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | HepG-2, A-549 | Some compounds showed promising cytotoxic activity against human hepatocellular carcinoma and lung cancer cell lines. | nih.gov |

Organ-Specific Toxicological Responses in Animal Models (Mechanistic Focus)

There is a significant lack of information in the published literature regarding the organ-specific toxicological responses to this compound or its close analogs in animal models from a mechanistic perspective.

One study on a urea-thiophene carboxamide, identified as a protective agent against aminoglycoside-induced hearing loss, noted that the compound was well-tolerated in an acute toxicity assay in rats. nih.gov However, this was a high-level safety observation rather than a detailed mechanistic investigation into potential organ-specific toxicities.

Similarly, a study on tetrahydrobenzo[b]thiophen-2-yl)urea derivatives included an in vivo evaluation of their anti-hyperglycemic activity in rats. researchgate.netnih.gov While this demonstrates the compounds were administered to live animals, the focus was on pharmacological effects rather than toxicological endpoints.

Given the absence of specific data, it is not possible to detail the organ-specific toxicological responses for this class of compounds. Further research, including acute and repeated dose toxicity studies in animal models, would be necessary to identify any potential target organs and elucidate the mechanisms of toxicity.

Genotoxicity and Mutagenicity Assessments (In vitro/Preclinical)

No specific genotoxicity or mutagenicity data for this compound were found. However, studies on other urea derivatives provide some context for the potential genotoxic profile of the urea moiety.

Urea itself has been evaluated for genotoxicity and was found to be negative. In a comprehensive assessment, urea did not induce bacterial base mutation in the Ames test, did not cause chromosome aberrations in mammalian cells at concentrations without significant cytotoxicity, and did not induce chromosome damage in mouse bone marrow cells. nifdc.org.cn

Similarly, Hydroxyethyl Urea, a derivative of urea, was also found to be non-genotoxic. It was not mutagenic in an Ames test using various strains of S. typhimurium and E. coli, and it did not produce an increase in micronucleated polychromatic erythrocytes in a mouse micronucleus study. cir-safety.orgnih.gov Based on these negative genotoxicity studies and a lack of structural alerts, it was concluded that Hydroxyethyl Urea was unlikely to have carcinogenic potential. cir-safety.orgcir-safety.org

However, more complex urea-containing structures may have different genotoxic profiles. For example, a study on 1,1'-hexamethylenebis [3-(3,5-dichloro-4-pyridyl)] urea found that it could induce oxidative stress in Chlamydomonas reinhardtii cells, suggesting a potential for indirect genotoxic effects. nih.gov Furthermore, some urea derivatives that act as formaldehyde-releasing preservatives, such as diazolidinyl urea, are categorized as mutagenic agents due to the action of the released formaldehyde. researchgate.net

A toxicological review of 2-phenoxyethyl isobutyrate, which shares the phenoxyethyl group with the compound of interest, included an evaluation of its genotoxicity data, though the specifics were not detailed in the abstract. nih.gov

The genotoxicity data for several urea analogs are summarized in the table below.

| Compound | Test System | Result | Reference |

| Urea | Ames test (bacterial reverse mutation) | Negative | nifdc.org.cn |

| Urea | Chromosome aberration test (mammalian cells) | Negative | nifdc.org.cn |

| Urea | Mouse bone marrow micronucleus test | Negative | nifdc.org.cn |

| Hydroxyethyl Urea | Ames test (S. typhimurium, E. coli) | Negative | cir-safety.org |

| Hydroxyethyl Urea | Mouse micronucleus test | Negative | cir-safety.org |

| 1,1'-hexamethylenebis [3-(3,5-dichloro-4-pyridyl)] urea | Chlamydomonas reinhardtii | Induced oxidative stress | nih.gov |

| Diazolidinyl urea | Not specified (as a formaldehyde-releaser) | Categorized as a mutagenic agent | researchgate.net |

Advanced Applications and Future Research Directions

Development as a Chemical Probe for Biological Systems

The development of 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea as a chemical probe offers a promising avenue for exploring biological systems. Chemical probes are small molecules used to study and manipulate biological targets, and the thiophene-urea scaffold is present in compounds with diverse biological activities. For instance, various thiophene-urea derivatives have been synthesized and investigated as potent inhibitors of Hepatitis C Virus (HCV) entry and as novel α-glucosidase inhibitors. nih.govnih.gov Specifically, certain thiophene (B33073) urea (B33335) compounds have demonstrated significant anti-HCV activity with EC50 values below 30 nM. nih.gov

Furthermore, the thiophene moiety itself is a key component in compounds targeting enzymes like urease, which is crucial for the survival of pathogenic bacteria such as Helicobacter pylori. nih.govnih.gov A potentiometric biosensor for urea has even been developed using a thiophene copolymer, underscoring the utility of thiophene derivatives in biological detection systems. researchgate.net Given this precedent, this compound could be optimized as a selective ligand for a specific protein target. By modifying its structure to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups, it could be transformed into a tool for target identification, validation, and imaging within cellular environments.

Integration into Fragment-Based Drug Discovery (FBDD) or Virtual Screening Libraries

Fragment-based drug discovery (FBDD) and virtual screening are powerful methods for identifying novel drug leads. nih.gov The structure of this compound is composed of distinct fragments—the thiophene-urea core and the phenoxyethyl group—that are attractive for inclusion in screening libraries. The urea functionality is a key structural element in many biologically active compounds, valued for its ability to form stable hydrogen bonds with protein targets. nih.govresearchgate.net Thiophene is also considered a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov

Virtual screening campaigns have successfully utilized libraries containing urea and thiourea (B124793) moieties to identify potential anticancer agents. nih.gov For example, pharmacophore-based virtual screening of pyrrolizines bearing urea/thiourea groups led to the identification of potent cytotoxic compounds. nih.gov The incorporation of this compound or its constituent fragments into these libraries could lead to the discovery of new hits against a variety of biological targets, such as kinases, proteases, or protein-protein interfaces. frontiersin.orgresearchgate.net

Cocrystal Formation and Supramolecular Chemistry Applications

The urea group is an excellent hydrogen bond donor and acceptor, making it a powerful motif in supramolecular chemistry and crystal engineering. mdpi.comtue.nl This capability allows urea and its derivatives to form highly ordered, non-covalent structures known as cocrystals when combined with other active pharmaceutical ingredients (APIs). nih.govresearchgate.net Cocrystallization can significantly improve the physicochemical properties of an API, such as its solubility, stability, and bioavailability. nih.gov

Research has demonstrated that urea can act as a versatile cocrystal former with various pharmaceutical compounds. nih.govresearchgate.net The N-H and C=O groups of the urea moiety in this compound provide the necessary sites for forming robust supramolecular synthons with suitable coformers. researchgate.net Future research could explore the cocrystallization of this compound with various APIs. Success in this area could lead to new solid-state forms with enhanced properties, potentially creating novel intellectual property and improving its viability as a therapeutic agent or functional material.

Potential for Prodrug Design

Prodrug design is a well-established strategy to overcome poor pharmacokinetic properties of a potential drug, such as low solubility or rapid metabolism. nih.govnumberanalytics.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov The urea moiety in this compound presents opportunities for prodrug development.

Investigation of Synergistic Effects with Established Agents (in Preclinical Models)

Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for complex diseases like cancer and infectious diseases. This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. Many urea-based compounds, particularly kinase inhibitors, are used in cancer therapy. frontiersin.org

Should this compound demonstrate significant activity against a particular disease in preclinical models, a logical next step would be to investigate its potential for synergistic interactions with established therapeutic agents. For example, if it shows antiproliferative activity, it could be tested in combination with standard chemotherapeutic drugs. tandfonline.comimpactfactor.org Similarly, if it displays antimicrobial properties, its efficacy could be evaluated alongside existing antibiotics. mdpi.com Such studies are crucial for defining the compound's potential role in future combination treatment regimens.

Challenges and Opportunities in the Translational Research of Urea Derivatives

The translation of a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For urea derivatives, specific hurdles can include poor solubility and metabolic instability, which can lead to a high attrition rate during clinical development. nih.govnih.gov Disrupting the planarity of the urea molecule or modulating its hydrogen-bonding capabilities are strategies that have been employed to improve these pharmacokinetic properties. nih.gov

However, the opportunities for urea-based drugs are substantial. The urea scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, including the pioneering multi-kinase inhibitor Sorafenib. frontiersin.org Its synthetic versatility allows for the creation of large, diverse libraries of compounds. nih.govnih.govscispace.com The ability of the urea group to form strong and specific hydrogen bonds with biological targets provides a solid foundation for designing potent and selective inhibitors. nih.govmdpi.com The continued exploration of thiophene-urea derivatives like this compound holds significant promise for the discovery of next-generation therapeutics, provided that the challenges of translational science—such as identifying reliable biomarkers and navigating the vast "chemical space"—can be effectively addressed. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of an isocyanate to an amine. A typical approach involves reacting 2-phenoxyethyl isocyanate with 2-aminothiophene in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Solvent choice, reaction temperature, and stoichiometric ratios are critical for optimizing yield and purity. For analogs, coupling agents such as DIPEA in DCM have been used to facilitate urea bond formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm hydrogen bonding patterns and aromatic substitution. For example, the urea NH protons typically appear as broad singlets in DMSO-d6 .

- ESI-HRMS : Validates molecular ion peaks and isotopic distribution.

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

- FT-IR : Verify urea carbonyl stretches (~1640–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling predictions and experimental crystallographic data for urea derivatives like this compound?

- Methodological Answer :

- Use SHELXL for refining X-ray data, particularly to resolve hydrogen-bonding networks. SHELXL’s constraints can adjust torsional angles to align with experimental electron density maps .

- Compare computational models (e.g., DFT-optimized geometries) with Mercury’s packing similarity tools to identify polymorphic variations or solvent effects .

Q. What strategies are recommended for analyzing contradictory biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., ACSS2 inhibition assays vs. MTT cytotoxicity tests) .

- Dose-Response Curves : Use nonlinear regression to compare IC50 values across platforms.

- Control Experiments : Include known inhibitors (e.g., VY-3-249 for ACSS2) to calibrate assay conditions .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound, given its hydrogen-bonding propensity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to exploit hydrogen-bond donor/acceptor interactions.

- Slow Evaporation : Use sealed vials with controlled temperature gradients to grow single crystals.

- SHELX Integration : Refine disorder models for solvent molecules using PART instructions in SHELXL .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for urea-based compounds targeting enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Modify aromatic rings (e.g., thiophene vs. phenyl) to probe steric/electronic effects on binding .

- Bioisosteric Replacement : Replace the phenoxyethyl group with isosteres (e.g., benzodioxole) to enhance metabolic stability .

- Enzymatic Assays : Use fluorescence polarization (e.g., TranSscreener AMP assay) for high-throughput screening of ACSS2 inhibitors .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in hydrogen-bonding motifs observed in crystallographic studies of urea derivatives?

- Methodological Answer :

- Mercury’s Materials Module : Analyze packing motifs across similar structures to identify common interaction patterns (e.g., R₂²(8) urea dimers) .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in cases of pseudo-symmetry .

Q. What analytical approaches validate the absence of polymorphic or solvatomorphic forms in bulk synthesized material?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.